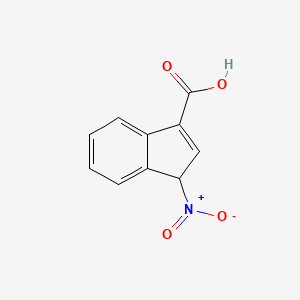
1-Nitro-1H-indene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-1H-indene-3-carboxylic acid is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to the indene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Nitro-1H-indene-3-carboxylic acid can be synthesized through several methods. One common approach involves the nitration of 1H-indene-3-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position on the indene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Nitro-1H-indene-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.
Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.
Major Products:
Reduction: 1-Amino-1H-indene-3-carboxylic acid.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Esterification: 1-Nitro-1H-indene-3-carboxylate esters.
Wissenschaftliche Forschungsanwendungen
1-Nitro-1H-indene-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various indene derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Nitro-1H-indene-3-carboxylic acid and its derivatives depends on the specific chemical reactions they undergo. The nitro group can act as an electron-withdrawing group, influencing the reactivity of the indene ring. In biological systems, the compound’s derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1H-Indene-3-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Nitro-1H-indole-3-carboxylic acid: Contains an indole ring instead of an indene ring, leading to different chemical and biological properties.
1-Nitro-2H-indene-3-carboxylic acid: The position of the nitro group is different, affecting its reactivity and applications.
Uniqueness: 1-Nitro-1H-indene-3-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups on the indene ring. This configuration imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
409110-79-8 |
|---|---|
Molekularformel |
C10H7NO4 |
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
3-nitro-3H-indene-1-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-10(13)8-5-9(11(14)15)7-4-2-1-3-6(7)8/h1-5,9H,(H,12,13) |
InChI-Schlüssel |
ZUXSWLXHIZZWOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C=C2C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


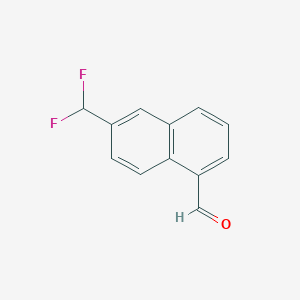
![Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B11897915.png)






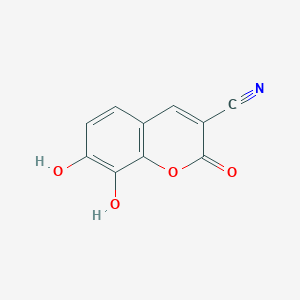
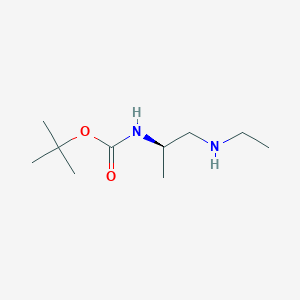
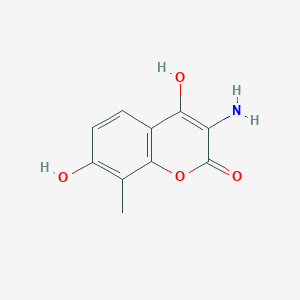

![8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11897983.png)
![2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11897986.png)
